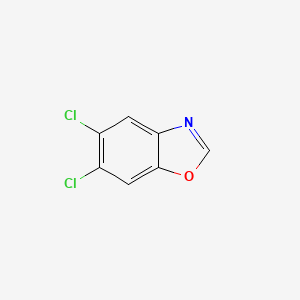

5,6-Dichloro-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMICINUYKWISNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dichloro 1,3 Benzoxazole and Substituted Benzoxazoles

De Novo Synthesis of the Benzoxazole (B165842) Core with Dichlorination

De novo synthesis involves the construction of the benzoxazole ring system from acyclic precursors that already contain the desired dichloro substitution pattern. This approach ensures the precise placement of the chlorine atoms on the benzene (B151609) ring.

Cyclocondensation and Condensation Reactions from Halogenated Phenol (B47542) Precursors

A primary and widely utilized method for synthesizing the benzoxazole core is the cyclocondensation reaction. wisdomlib.org This process typically involves the reaction of an appropriately substituted 2-aminophenol (B121084) with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or their derivatives. academie-sciences.fr

For the synthesis of 5,6-dichloro-1,3-benzoxazole derivatives, the key starting material is 2-amino-4,5-dichlorophenol. The condensation of this halogenated phenol with various reagents leads to the formation of the dichlorinated benzoxazole ring. For instance, the reaction of 2-amino-4,6-dichlorophenol (B1218851) with carbon disulfide in the presence of potassium hydroxide (B78521) and methanol (B129727), followed by acidification, yields 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245). scispace.com

Another common approach is the condensation of 2-aminophenol derivatives with aldehydes. This reaction is often facilitated by a catalyst to promote the ring closure. A variety of catalysts have been employed, including solid acid nanocatalysts and strontium carbonate nanomaterials, which can offer high yields and environmentally friendly conditions.

The choice of reactants and conditions can be tailored to produce a wide array of 2-substituted benzoxazoles. The reaction of 2-aminophenols with benzoic acids in the presence of a PEG-SO3H catalyst is one such example. arabjchem.org

Table 1: Examples of Cyclocondensation Reactions for Substituted Benzoxazoles

| 2-Aminophenol Derivative | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichlorophenol | Carbon disulfide, Potassium hydroxide | Methanol, reflux; then Acetic acid | 5,7-Dichloro-1,3-benzoxazole-2-thiol | scispace.com |

| 2-Aminophenol | para-Chloro benzoic acid | PEG-SO3H, Dioxane:Chloroform (1:1), 60-70°C | 2-(4-Chlorophenyl)-1,3-benzoxazole | arabjchem.org |

| 2-Aminophenol | 4-Bromo benzoic acid | PEG-SO3H, Dioxane:Chloroform (1:1), 60-70°C | 2-(4-Bromophenyl)-1,3-benzoxazole | arabjchem.org |

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative route to benzoxazoles, often starting from Schiff bases derived from 2-aminophenols and aldehydes. In this method, an oxidizing agent is used to facilitate the ring closure. A variety of oxidizing agents have been utilized for this transformation. academie-sciences.fr

An environmentally friendly approach involves the use of catalytic amounts of an iron salt, like FeCl3, with aqueous hydrogen peroxide as the oxidant. rsc.org This method has been shown to produce 2-aminobenzoxazoles in excellent yields. rsc.org Another strategy employs hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), to mediate the oxidative cyclization of phenolic substrates to form heterocyclic structures. beilstein-journals.org

Post-Synthetic Dichlorination Strategies on Benzoxazole Scaffolds

An alternative to de novo synthesis is the direct chlorination of a pre-formed benzoxazole or benzoxazolone scaffold. This method can be effective, though it may sometimes lead to mixtures of products depending on the directing effects of the substituents on the benzoxazole ring.

A method for the selective mono-chlorination and mono-bromination of benzo[d]oxazol-2(3H)-ones has been developed using a urea-hydrogen peroxide complex with hydrochloric or hydrobromic acid. researchgate.net This approach is highlighted as being rapid, highly reproducible, and environmentally benign, with water as the main byproduct. researchgate.net

For the synthesis of 2,6-dichlorobenzoxazole (B51379), a one-pot method starting from benzoxazolone has been patented. google.com This process involves an initial chlorination step to form 6-chlorobenzoxazolone, followed by a reaction with a catalyst to yield the final product. google.com Various chlorinating agents such as chlorine gas, sulfuryl chloride (SO2Cl2), and phosphorus trichloride (B1173362) (PCl3) can be used in the first step. google.com

Modern and Sustainable Synthetic Approaches for Dichlorobenzoxazoles

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in organic chemistry. This has led to the exploration of microwave-assisted and ultrasound-assisted techniques for the synthesis of benzoxazoles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The synthesis of benzoxazoles has been successfully achieved using microwave assistance.

One reported method describes the microwave-assisted cyclization of 2-aminophenols and benzaldehydes using a deep eutectic solvent, [CholineCl][oxalic acid], as a catalyst. mdpi.com This method is noted for its good to excellent conversion rates and selectivity under microwave irradiation. mdpi.com Polyphosphoric acid (PPA) esters have also been used to promote the microwave-assisted synthesis of 2-aryl-2-oxazolines and 5,6-dihydro-4H-1,3-oxazines from amido alcohols. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of 5-substituted benzotriazole (B28993) amides | Reflux, hours, 65-72% | 180 W, minutes, 83-93% | researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. mdpi.com This technique can lead to enhanced reaction rates and yields. mdpi.comsciensage.info

The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds. For example, the synthesis of 1,2,4-triazole (B32235) derivatives has been achieved with significant yields (75-89%) in a much shorter reaction time compared to conventional methods. mdpi.com Similarly, the synthesis of piperidinyl-quinoline acylhydrazones was accomplished in just 4-6 minutes with excellent yields using an ultrasonic-assisted approach. mdpi.com While specific examples for this compound are not detailed, the success of this technique for other heterocyclic systems suggests its potential applicability. sciensage.inforsc.orgrsc.org

Mechanochemical Synthesis

Mechanochemical synthesis, a solvent-free or low-solvent technique utilizing mechanical force to induce chemical reactions, has emerged as a sustainable alternative for synthesizing benzoxazole derivatives. This method often leads to higher yields, shorter reaction times, and reduced waste compared to conventional solution-phase synthesis.

A notable example involves the synthesis of benzoxazoles, as well as benzimidazoles and benzothiazoles, using zinc oxide (ZnO) nanoparticles as a catalyst. beilstein-journals.orgnih.gov In this approach, 2-aminophenols react with aldehydes under ball-milling conditions. The use of 0.5 mol % of ZnO nanoparticles has been shown to provide the desired products in yields ranging from 79–94% within 30 minutes at 600 rpm. beilstein-journals.orgnih.gov The reaction of differently substituted 2-aminophenols with various aldehydes demonstrates the broad applicability of this method. beilstein-journals.orgnih.gov

Furthermore, the oxidant 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been effectively used in the mechanochemical synthesis of 1,2-disubstituted benzimidazoles. beilstein-journals.org This suggests its potential applicability for the synthesis of dichlorinated benzoxazoles, where DDQ could facilitate the necessary oxidative cyclization under solvent-free ball-milling conditions. beilstein-journals.org The synthesis of 5,6-dichloro-1,2-disubstituted benzimidazoles has been achieved with yields as high as 85%, highlighting the efficiency of mechanochemistry for producing halogenated benzazoles. beilstein-journals.org

Application of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) are gaining prominence as green and sustainable alternatives to traditional organic solvents in chemical synthesis. magtech.com.cn These solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low toxicity, biodegradability, and low cost. magtech.com.cnmdpi.com

In the context of benzoxazole synthesis, DESs can act as both the solvent and catalyst. rsc.orgsemanticscholar.org For instance, a mixture of choline (B1196258) chloride and glycerol (B35011) has been used to synthesize 2-substituted benzoxazoles. mdpi.com The process involves dissolving the appropriate aldehyde and potassium carbonate in the DES, leading to high yields. mdpi.com Another effective DES for this transformation is a combination of choline chloride and oxalic acid, which has been used in microwave-assisted synthesis to afford good to excellent conversions and selectivity. mdpi.com The DES can often be recovered and reused multiple times without a significant loss in catalytic activity, further enhancing the sustainability of the process. rsc.orgsemanticscholar.orgmdpi.com

The arylation of benzoxazoles with aromatic aldehydes has also been successfully achieved using a DES composed of zinc chloride and ethylene (B1197577) glycol as a catalyst under solvent-free conditions. rsc.orgsemanticscholar.org This method provides the desired 2-arylbenzoxazoles in high yields within a short reaction time. rsc.orgsemanticscholar.org

Table 1: Examples of Deep Eutectic Solvents in Benzoxazole Synthesis

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application | Reference |

| Choline Chloride | Glycerol | 1:2 | Synthesis of 2-substituted benzoxazoles | mdpi.com |

| Choline Chloride | Oxalic Acid | Not Specified | Microwave-assisted synthesis of benzoxazoles | mdpi.com |

| Choline Chloride | Zinc Chloride | 1:2 | Arylation of benzoxazoles | mdpi.com |

| Choline Chloride | Ethylene Glycol | Not Specified | Arylation of benzoxazoles | rsc.orgsemanticscholar.org |

Catalytic Systems in Dichlorobenzoxazole Synthesis

The development of efficient catalytic systems is crucial for the synthesis of this compound and its derivatives. Both heterogeneous and homogeneous catalysts have been extensively explored to improve reaction efficiency, selectivity, and sustainability.

Heterogeneous Catalysis (e.g., Nanocatalysts, Immobilized Ionic Liquids)

Heterogeneous catalysts are favored for their ease of separation and recyclability, contributing to more environmentally friendly processes. Nanocatalysts, in particular, offer high surface area and catalytic activity.

Copper(II) ferrite (B1171679) (CuFe2O4) nanoparticles have been employed as a recyclable catalyst for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org This nanocatalyst can be recovered using an external magnet and reused multiple times without significant loss of activity. organic-chemistry.org Similarly, copper(II) oxide (CuO) nanoparticles have been used for the ligand-free synthesis of substituted benzoxazoles via intramolecular cyclization of o-bromoaryl derivatives in DMSO. organic-chemistry.org

Silica-based nanocatalysts have also shown great promise. Fe3O4@SiO2-SO3H, a magnetic nanoparticle-supported sulfonic acid, has been used for the solvent-free synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes at 50 °C. ajchem-a.com This catalyst is easily separated with a magnet and can be reused. Another example is the use of Fe(III)-Schiff base complexes immobilized on SBA-15, a mesoporous silica, for the synthesis of benzoxazoles in water. rhhz.netresearchgate.net

Immobilized ionic liquids (ILs) combine the advantages of homogeneous IL catalysis with the benefits of heterogeneous systems. A Brønsted acidic ionic liquid gel, created by treating an imidazolium-based ionic liquid with tetraethyl orthosilicate, has been used as a recyclable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. nih.gov Ionic liquids have also been immobilized on magnetic nanoparticles to create efficient and recyclable catalysts for benzothiazole (B30560) synthesis, a strategy that holds potential for benzoxazole synthesis as well. nanomaterchem.com

Homogeneous Catalysis (e.g., Metal-Mediated Reactions)

Homogeneous catalysis, while often presenting challenges in catalyst separation, offers high activity and selectivity. Various metal-mediated reactions are employed for benzoxazole synthesis. chimia.ch

Copper-based catalysts are widely used. Copper(I) iodide, in combination with a base like lithium tert-butoxide, has been effective in the synthesis of benzoxazoles. organic-chemistry.org Copper(II) trifluoromethanesulfonate (B1224126) (copper triflate) is another efficient catalyst for the heteroannulation of nitriles and o-aminophenols to produce both 2-aryl and 2-alkylbenzoxazoles. researchgate.net

Palladium-catalyzed reactions, particularly direct C-H bond arylation, are powerful tools for synthesizing 2-arylbenzoxazoles. organic-chemistry.org For instance, a well-defined NHC-Pd(II)-Im complex can catalyze the arylation of benzoxazoles with aryl chlorides. organic-chemistry.org

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional methods by minimizing the use of chemical oxidants and reagents. rsc.org An atom-economical and environmentally friendly electrochemical oxidation and cyclization of glycine (B1666218) derivatives has been developed to produce a variety of 2-substituted benzoxazoles in good yields. organic-chemistry.orgacs.orgnih.gov This method is notable for being transition metal- and oxidant-free, with hydrogen gas as the only byproduct. organic-chemistry.orgacs.orgnih.gov

Another electrochemical approach involves the indirect anodic oxidation of a Schiff base to form 2-substituted benzoxazoles. chim.it This process utilizes a catalytic amount of sodium iodide as a redox mediator in a biphasic system to prevent electrode passivation and achieves high yields. chim.it A similar strategy employs 2,3-dichloro-5,6-dicyano-p-hydroquinone (DDH) as a redox catalyst under constant current electrolysis. researchgate.net The electrochemical generation of hypervalent iodine species has also been used to cleanly convert ortho-iminophenols into benzoxazoles. acs.org

Synthesis of Derivatized this compound Structures

The synthesis of derivatized this compound structures is of significant interest due to their potential biological activities. The core this compound scaffold can be modified at various positions to create a library of compounds for screening.

One common strategy involves the synthesis of 2-amino-5,6-dichloro-1,3-benzoxazole, which serves as a key intermediate. This intermediate can then be further functionalized. For example, 5,7-dichloro-2-hydrazino-1,3-benzoxazole has been used as a starting material to synthesize a variety of heterocyclic systems fused to the benzoxazole ring, such as 1,2,4-triazoles and pyrazoles, by reacting it with aliphatic acids or active methylene (B1212753) compounds. researchgate.net

The synthesis of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinolone derivatives has also been reported, highlighting the ability to create complex, multi-ring systems based on the dichlorobenzoxazole core. chemistryjournal.net

Functionalization at the 2-Position of the Benzoxazole Ring

The 2-position of the benzoxazole ring is a primary site for synthetic modification to generate diverse derivatives. scispace.com A variety of synthetic strategies have been developed to introduce different functional groups at this carbon atom.

One key method involves the direct C-H bond functionalization. For instance, copper-catalyzed arylation has been successfully used to introduce aryl groups at the 2-position of the benzoxazole core. innovareacademics.inindexcopernicus.com This reaction typically involves treating the benzoxazole with an aryl iodide in the presence of a copper catalyst and a suitable solvent like DMF, resulting in high yields of 2-arylbenzoxazoles. innovareacademics.in

Another versatile approach begins with a precursor that already has a reactive group at the 2-position, such as a thiol or amino group. For example, 2-mercaptobenzoxazole (B50546) or 2-aminobenzoxazole (B146116) derivatives serve as key intermediates. These can be synthesized by reacting the corresponding o-aminophenol with carbon disulfide or cyanogen (B1215507) bromide. Specifically for dichlorinated benzoxazoles, derivatives like 5,7-dichloro-1,3-benzoxazole-2-thiol are used as starting points for further synthesis. researchgate.net The thiol or amino group at the C-2 position can then undergo a variety of subsequent reactions to build more complex structures.

For example, 2-(cyclic amine)-1,3-benzoxazole derivatives have been synthesized and evaluated for their biological potential. chemistryjournal.net These syntheses often involve reacting a 2-substituted benzoxazole with various cyclic amines. chemistryjournal.net

Table 1: Examples of Functionalization Reactions at the 2-Position of Benzoxazoles

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Benzoxazole | Aryl iodides, Copper catalyst, DMF | 2-Arylbenzoxazole | innovareacademics.in |

| 2-Amino-4,6-dichlorophenol | Carbon disulfide, Potassium hydroxide, Methanol | 5,7-Dichloro-1,3-benzoxazole-2-thiol | scispace.com |

| 2-Substituted benzoxazole | Cyclic amines | 2-(Cyclic amine)-1,3-benzoxazole | chemistryjournal.net |

Construction of Fused Heterocyclic Systems from Dichlorobenzoxazole Precursors

The dichlorobenzoxazole scaffold is a valuable precursor for the construction of more complex, fused heterocyclic systems. By utilizing reactive functional groups on the benzoxazole ring, chemists can perform annulation reactions to build additional rings onto the core structure. This strategy is particularly prominent in the synthesis of novel compounds with potential pharmacological applications.

A common precursor for these syntheses is a dichlorobenzoxazole with a reactive handle at the 2-position, such as 5,7-dichloro-2-hydrazino-1,3-benzoxazole. This intermediate can be reacted with a variety of bifunctional reagents to construct fused ring systems. For example, fusing the 5,7-dichloro-2-hydrazino-1,3-benzoxazole nucleus with aliphatic acids, active methylene compounds, or selected esters leads to the formation of fused heterocyclic systems like 1,2,4-triazoles, pyrazoles, and triazine moieties. researchgate.net A diazotization reaction of the 2-hydrazino derivative can also yield a fused tetrazole compound. researchgate.net

Another prominent example is the synthesis of pyrazolo[3,4-b]quinolines fused to the dichlorobenzoxazole core. In this multi-step synthesis, 5,7-dichloro-1,3-benzoxazole-2-thiol is first converted to 5,7-dichloro-2-hydrazinyl-1,3-benzoxazole. scispace.com This hydrazine (B178648) derivative is then condensed with various 2-chloroquinoline-3-carbaldehydes to form the corresponding hydrazone. scispace.com Subsequent intramolecular cyclization of the hydrazone, typically by heating in DMF with a catalyst like p-toluenesulfonic acid (P-TSA), yields the final 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives. scispace.comchemistryjournal.net

Table 2: Synthesis of Fused Heterocycles from Dichlorobenzoxazole Precursors

| Dichlorobenzoxazole Precursor | Reagents | Fused Heterocyclic System | Reference |

| 5,7-Dichloro-2-hydrazino-1,3-benzoxazole | Aliphatic acids, Active methylene compounds, Esters | 1,2,4-Triazoles, Pyrazoles, Triazines | researchgate.net |

| 5,7-Dichloro-2-hydrazino-1,3-benzoxazole | Sodium nitrite, Acid | Tetrazole | researchgate.net |

| 5,7-Dichloro-2-hydrazinyl-1,3-benzoxazole | 2-Chloroquinoline-3-carbaldehydes, then P-TSA/DMF | Pyrazolo[3,4-b]quinoline | scispace.comchemistryjournal.net |

These synthetic strategies highlight the utility of this compound and its isomers as building blocks for creating a wide array of complex heterocyclic compounds. The ability to selectively functionalize the 2-position and to use the benzoxazole as a foundation for fused ring systems underscores its importance in synthetic and medicinal chemistry.

Chemical Reactivity and Transformation Mechanisms of 5,6 Dichloro 1,3 Benzoxazole

Mechanistic Pathways of Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this synthesis. The traditional and most common approach for synthesizing benzoxazoles, including the 5,6-dichloro derivative, is the condensation of a 2-aminophenol (B121084) with a carbonyl compound or its equivalent. rsc.org For 5,6-dichloro-1,3-benzoxazole, the key starting material is 4,5-dichloro-2-aminophenol.

The general mechanism for benzoxazole formation from a 2-aminophenol and a carboxylic acid involves several key steps. The process is typically facilitated by a dehydrating agent or catalyst, such as polyphosphoric acid (PPA). mdpi.comijpbs.com The reaction proceeds via the initial formation of a 2-hydroxy-anilide intermediate through the condensation of the amino group of the 2-aminophenol with the carboxylic acid. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl carbon. Subsequent dehydration of the resulting hydroxybenzoxazoline intermediate yields the final benzoxazole ring. mdpi.com

A variety of reagents and catalysts can be employed to drive this transformation. ijpbs.comresearchgate.net These include:

Polyphosphoric acid (PPA): Acts as both a catalyst and a dehydrating agent, facilitating the reaction at elevated temperatures. mdpi.comijpbs.com

Cyanogen (B1215507) bromide (CNBr): Can be used to form 2-aminobenzoxazoles from 2-aminophenols.

Metal catalysts: Copper and palladium catalysts have been utilized in benzoxazole synthesis, often enabling milder reaction conditions. ijpbs.comorganic-chemistry.org

Green Chemistry Approaches: Methods using water as a solvent, ultrasound, or microwave irradiation have been developed to provide more environmentally benign syntheses. ijpbs.com

One specific mechanistic pathway involves the reaction of 2-aminophenols with aldehydes, which proceeds through an initial condensation to form a Schiff base (o-hydroxyarylidene aniline). This intermediate then undergoes oxidative cyclization to yield the benzoxazole. ijpbs.com Another pathway involves the reaction with nitriles, which can proceed through an amidine intermediate before cyclization. scribd.com

Computational studies have also shed light on the mechanistic details. For instance, in the hypervalent iodine-mediated synthesis of benzoxazoles from o-iminophenols, a proposed pathway involves the equilibrium formation of a cyclic hemiaminal tautomer. This cyclic intermediate then reacts with the iodine(III) reagent and undergoes a concerted reductive elimination to form the benzoxazole ring, a pathway supported by its lower computed reaction barrier compared to other possibilities. acs.orgresearchgate.net

Table 1: Common Catalysts and Reagents for Benzoxazole Synthesis

| Catalyst/Reagent | Role | Typical Conditions |

| Polyphosphoric Acid (PPA) | Catalyst and Dehydrating Agent | High Temperature (e.g., 150-250°C) |

| p-Toluenesulfonic acid (p-TsOH) | Acid Catalyst | Microwave Irradiation |

| Copper (Cu) Salts | Catalyst for Cyclization/Coupling Reactions | Various, often in organic solvents |

| Palladium (Pd) Catalysts | Catalyst for Carbonylation/Coupling Reactions | Dioxane, elevated temperatures |

| Samarium triflate | Reusable Lewis Acid Catalyst | Aqueous medium, mild conditions |

Substitution and Functionalization Reactions on the Dichlorobenzoxazole Core

Once formed, the this compound core can undergo further chemical modifications. The presence of two deactivating chloro-substituents on the benzene (B151609) ring and the electron-deficient nature of the oxazole (B20620) ring make electrophilic aromatic substitution challenging. However, other functionalization strategies are possible.

A key reaction for functionalizing the benzoxazole core is nucleophilic substitution. While the chlorine atoms on the benzene ring are generally unreactive towards typical nucleophilic aromatic substitution, reactions can be facilitated at the 2-position of the oxazole ring. For instance, a 2-chloro-substituted benzoxazole can be prepared and subsequently reacted with various nucleophiles. A method for preparing 2,6-dichlorobenzoxazole (B51379) involves treating 2-mercapto-6-chlorobenzoxazole with bis(trichloromethyl) carbonate. google.com This 2-chloro derivative serves as a precursor for introducing other functional groups.

Another approach involves the synthesis of 2-aminobenzoxazoles, which can be achieved through various methods, including the reaction of 2-aminophenols with cyanogen bromide or by using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent. ijpbs.com The resulting amino group at the C2 position can then be further modified.

Direct C-H functionalization has also emerged as a powerful tool. Copper-catalyzed C-H amination of benzoxazoles with primary amines has been reported, using tert-butyl peroxide as an oxidant, to produce 2-aminobenzoxazoles in good yields. organic-chemistry.org

Ring-Opening and Annulation Reactions of Benzoxazole Derivatives

The benzoxazole ring, while aromatic, can participate in reactions that lead to its opening or its use in the construction of larger fused-ring systems (annulation). These transformations often require specific reagents or conditions to overcome the stability of the heterocyclic ring.

One example of a ring transformation is the contraction of a tropolone (B20159) ring fused to a benzoxazole system. It has been observed that heating 2-hetaryl-1,3-tropolones in alcohols like methanol (B129727) or ethanol (B145695) can lead to the contraction of the seven-membered tropone (B1200060) ring, resulting in the formation of 2-(2-alkoxycarbonyl-6-hydroxyphenyl)benzoxazoles. beilstein-journals.org This reaction proceeds via a proposed nucleophilic addition of the alcohol to a carbonyl group, followed by a rearrangement that cleaves the tropolone ring. beilstein-journals.org

While specific examples of ring-opening for this compound itself are not extensively documented in the provided search results, the general reactivity patterns of benzoxazoles suggest that cleavage of the C-O bond within the oxazole ring is a plausible transformation under certain reductive or harsh hydrolytic conditions.

Annulation reactions, where the benzoxazole acts as a building block, can be envisioned. For example, reactions that functionalize both the 2-position and an adjacent position on the benzene ring could provide precursors for further cyclizations into more complex heterocyclic structures.

Studies on Reaction Selectivity and Regiochemistry

The regiochemistry of reactions involving the this compound scaffold is primarily governed by the electronic and steric effects of the substituents. The two chlorine atoms at the 5- and 6-positions are ortho- and para-directing for electrophilic substitution; however, their strong deactivating nature makes such reactions difficult.

In the context of benzoxazole synthesis, the substitution pattern on the starting 2-aminophenol directly determines the position of substituents on the final product's benzene ring. For instance, to synthesize this compound, one must start with 4,5-dichloro-2-aminophenol.

For functionalization reactions on the pre-formed benzoxazole, the most reactive site is typically the C2-position of the oxazole ring. This position is susceptible to both nucleophilic attack (if a suitable leaving group is present) and deprotonation followed by reaction with an electrophile.

In a study on the synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from ortho-hydroxyaryl N-H ketimines, a common N-Cl imine intermediate was identified. organic-chemistry.org The reaction pathway diverged based on the conditions: anhydrous conditions led to N-O bond formation and the benzisoxazole, while treatment with NaOCl prompted a Beckmann-type rearrangement to form the benzoxazole. This highlights how reaction conditions can selectively control the regiochemical outcome and the final heterocyclic core. organic-chemistry.org

Furthermore, in the synthesis of 2,6-dichlorobenzoxazole, a specific multi-step sequence is required. This involves first preparing 6-chlorobenzoxazolone from 2-benzoxazolone, followed by conversion to 2-mercapto-6-chlorobenzoxazole, and finally, a chlorination reaction at the 2-position to yield the desired 2,6-dichloro product. google.com This stepwise approach underscores the need to control the regiochemistry of chlorination.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For 5,6-Dichloro-1,3-benzoxazole (C₇H₃Cl₂NO), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of a benzoxazole (B165842) derivative can undergo characteristic fragmentation. Common fragmentation pathways for benzoxazoles include the loss of a molecule of carbon monoxide (CO). The mass spectrum of benzotriazoles, a related class of compounds, shows the loss of a nitrogen molecule upon electron impact. researchgate.net The fragmentation of 2-arylbenzoxazoles often involves the elimination of CO and benzonitrile (B105546) from the molecular ion.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy for bond identification and structural features)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups and bonds present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

C=N stretching: A band in the region of 1580-1620 cm⁻¹ is characteristic of the C=N bond within the oxazole (B20620) ring. scielo.br

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ range correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring. libretexts.org

C-O-C stretching: Asymmetric and symmetric stretching of the C-O-C ether linkage in the oxazole ring would appear in the 1000-1300 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. libretexts.org

C-Cl stretching: The carbon-chlorine stretching vibrations would be found in the fingerprint region, generally between 550-850 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring stretching vibrations often give rise to strong Raman signals. For a related compound, 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole, characteristic Raman shift peaks were observed at 213, 994, 1273, 1292, and 1615 cm⁻¹. google.com The stretching of the phenyl ring can be identified by a peak around 1600 cm⁻¹. beilstein-journals.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | >3000 | >3000 |

| C=N Stretch | 1580-1620 | 1580-1620 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

| C-O-C Stretch | 1000-1300 | 1000-1300 |

| C-Cl Stretch | 550-850 | 550-850 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The benzoxazole core, being an aromatic heterocyclic system, exhibits characteristic UV absorption bands.

The absorption maximum (λmax) for benzoxazole derivatives typically falls in the UV region. For example, unsubstituted benzoxazole has a λmax around 270-280 nm. The presence of chlorine substituents on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima due to their electron-donating effect through resonance. Related 2-(2'-hydroxyphenyl) benzazole derivatives show absorption maxima in the range of 337 to 355 nm in solution. scielo.br

X-ray Crystallography and Solid-State NMR for Crystalline Form Characterization

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. The benzoxazole ring system is known to be essentially planar. For a micronized crystalline form of a related compound, 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, powder X-ray diffraction (PXRD) patterns showed characteristic peaks at specific two-theta angles, which are used to identify the crystalline form. tdcommons.org

Solid-State NMR: Solid-state NMR (ssNMR) is a valuable tool for characterizing the structure of crystalline and amorphous solids. For materials that are difficult to crystallize, ssNMR can provide information about the local environment of nuclei. For a crystalline form of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole, the solid-state ¹³C NMR spectrum showed distinct chemical shifts that are characteristic of that specific polymorphic form. google.com

Computational and Theoretical Chemistry in Dichlorobenzoxazole Research

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods that rely on the full many-electron wavefunction. DFT is widely employed to predict the electronic properties, thermodynamic stability, and chemical reactivity of organic molecules, including heterocyclic compounds like benzoxazole (B165842) derivatives. researchgate.netscirp.org

In the study of 5,6-Dichloro-1,3-benzoxazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can elucidate key aspects of its molecular nature. researchgate.netscirp.org These calculations provide optimized molecular geometries and thermodynamic parameters (enthalpy, Gibbs free energy), which are crucial for assessing the compound's stability. scirp.org

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Key Electronic and Thermodynamic Parameters from DFT Calculations

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | Used to compare the relative stability of isomers or conformers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | Influenced by the chlorine substituents; indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | Indicates reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scirp.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects intermolecular interactions and solubility in polar solvents. |

| Gibbs Free Energy (G) | A thermodynamic potential used to predict the spontaneity of a process. | Changes in G (ΔG) determine the feasibility of reactions or conformational changes. |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides a framework for the detailed investigation of chemical reaction mechanisms, offering insights that complement experimental studies. For reactions involving benzoxazoles, theoretical methods are used to map out potential energy surfaces, identify intermediates, and characterize the transition states that connect them. researchgate.net

Transition State Theory (TST) is a fundamental concept in this area, positing that reacting molecules pass through a high-energy activated complex, known as the transition state, which represents a kinetic bottleneck for the reaction. libretexts.org The energy required to reach this state from the reactants is the activation energy (Ea). libretexts.org DFT calculations are highly effective for locating the geometry of transition states and calculating their energies. researchgate.net

In the context of the synthesis or transformation of this compound, theoretical investigations can compare different plausible reaction pathways. For example, in the formation of the benzoxazole ring via oxidative cyclization, computational models can determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for each step, the most energetically favorable pathway can be identified. researchgate.net A lower activation barrier indicates a faster reaction rate. researchgate.net

These theoretical studies can also clarify the role of catalysts, solvents, or substituent effects on the reaction mechanism. For this compound, computational analysis can reveal how the electronic effects of the chlorine atoms influence the stability of intermediates and the energy of transition states, thereby affecting reaction rates and regioselectivity.

Table 2: Parameters for Theoretical Investigation of Reaction Mechanisms

| Parameter | Description | Application in Dichlorobenzoxazole Research |

|---|---|---|

| Reactant/Product Geometry | Optimized 3D structures of starting materials and final products. | Serves as the start and end points of the reaction coordinate. |

| Transition State (TS) Geometry | The specific molecular configuration at the maximum of the potential energy barrier along the reaction coordinate. | Its structure reveals the nature of bond-making and bond-breaking during the reaction. |

| Activation Energy (Ea or ΔG‡) | The energy barrier that must be overcome for a reaction to occur. libretexts.org | Determines the kinetic feasibility of a reaction pathway. Lower barriers indicate faster reactions. researchgate.net |

| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | Indicates whether the overall reaction is exothermic (energetically favorable) or endothermic. |

| Imaginary Frequency | A normal mode of vibration with a negative frequency value. | A key criterion for confirming that a calculated structure is a true transition state (exactly one imaginary frequency). |

Quantum Chemical Descriptors for Understanding Molecular Interactions in Chemical Transformations

To quantify and predict the behavior of molecules in chemical reactions, a range of quantum chemical descriptors derived from DFT calculations are used. scirp.org These descriptors provide a quantitative basis for concepts like electronegativity and chemical hardness, which are central to understanding molecular interactions.

Global reactivity descriptors apply to the molecule as a whole. Key examples include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. researchgate.net

Local reactivity descriptors, such as Fukui functions (f(r)) , are used to identify the most reactive sites within a molecule. scirp.org The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. It helps to pinpoint specific atoms that are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). For this compound, these descriptors can predict how it will interact with other reagents, guiding the design of new synthetic transformations.

The substituent effects of the two chlorine atoms can be quantitatively analyzed using these descriptors. science.gov As electron-withdrawing groups, they are expected to increase the global electrophilicity of the benzoxazole system and influence the local reactivity at different positions on the aromatic ring.

Table 3: Key Quantum Chemical Descriptors and Their Interpretation

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the "escaping tendency" of electrons; related to electronegativity. researchgate.net |

| Global Hardness (η) | η ≈ (E_LUMO - E_HOMO) | Describes resistance to charge transfer. Hard molecules are less reactive. researchgate.net |

| Global Softness (S) | S = 1 / η | Reciprocal of hardness. Soft molecules are more reactive. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. researchgate.net |

| Fukui Function (f(r)) | Varies (f+, f-, f0) | Identifies the most reactive sites for nucleophilic, electrophilic, or radical attack, respectively. scirp.org |

Strategic Applications and Future Research Directions in Chemical Science

5,6-Dichloro-1,3-benzoxazole as a Precursor in Multi-Step Organic Synthesis

This compound serves as a crucial building block in the multi-step synthesis of a variety of complex organic molecules, particularly those with pharmaceutical and agrochemical applications. netascientific.comchemimpex.comarborpharmchem.com Its dichlorinated benzene (B151609) ring and reactive benzoxazole (B165842) core allow for selective functionalization at multiple positions, making it a versatile precursor. researchgate.net

One of the primary applications of this compound is in the synthesis of biologically active compounds. For instance, it is a key intermediate in the production of certain herbicides and fungicides. chemimpex.comarborpharmchem.comgoogle.com The chlorine substituents on the benzoxazole ring are known to enhance the biological reactivity and selectivity of the final products.

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. Research has shown that chloro-substituted benzoxazoles can exhibit improved inhibitory activity against certain biological targets compared to their unsubstituted counterparts. nih.gov For example, derivatives of 5,6-dichlorobenzoxazole have been synthesized and evaluated as potential orexin (B13118510) receptor antagonists, which are of interest for treating sleep disorders. nih.govrsc.org The synthesis of these derivatives often involves the reaction of 5,6-dichlorobenzoxazole with various nucleophiles or coupling partners. nih.gov

Furthermore, the reactivity of the chlorine atoms on the benzoxazole ring allows for site-selective cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netgoogle.com This enables the introduction of aryl or heteroaryl groups at specific positions, leading to a diverse range of complex molecules with potential applications in drug discovery and materials science. researchgate.netresearchgate.net The selective functionalization of 2,6-dichlorobenzoxazole (B51379) has been demonstrated, providing access to arylated benzoxazoles with high selectivity. researchgate.netgoogle.com

The synthesis of various heterocyclic systems fused with the dichlorobenzoxazole moiety has also been reported. For instance, 5,7-dichloro-2-hydrazino-1,3-benzoxazole, derived from a dichlorobenzoxazole precursor, has been used to create fused heterocyclic systems like 1,2,4-triazoles and pyrazoles, which have shown significant antimicrobial and cytotoxic activities. researchgate.netresearchgate.netinnovareacademics.in

Development of Novel Materials Incorporating the Dichlorobenzoxazole Moiety (e.g., optical materials, advanced polymers)

The unique structural and electronic properties of the 5,6-dichlorobenzoxazole moiety make it an attractive component for the development of novel materials with advanced functionalities. chemimpex.com Its incorporation into polymers and other materials can enhance properties such as thermal stability, chemical resistance, and optical characteristics. netascientific.comchemimpex.com

Advanced Polymers:

The dichlorobenzoxazole unit can be integrated into polymer backbones to create high-performance polymers. Poly(benzoxazole imide)s (PBOPIs), for example, are a class of polymers known for their excellent thermal stability and mechanical properties. rsc.org By incorporating diamines containing the benzoxazole moiety, researchers have synthesized PBOPIs with high glass transition temperatures (Tg) ranging from 285 to 363 °C and 5% weight loss temperatures (Td5%) between 510–564 °C in a nitrogen atmosphere. rsc.org These polymers also exhibit good mechanical strength, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org The specific isomer of the benzoxazole-containing diamine has been shown to influence the final properties of the polymer, such as its thermal stability and transparency. rsc.org

The presence of the dichlorobenzoxazole moiety can also impart desirable processing characteristics. For instance, certain polyimides derived from benzoxazole-containing diamines have demonstrated good melt processability, which is crucial for their application in various industrial processes. rsc.org

Optical Materials:

The benzoxazole scaffold is of interest in the field of optical materials. optica.org While specific research on 5,6-dichlorobenzoxazole for optical applications is emerging, related benzoxazole derivatives have been investigated for their potential use in developing functional materials with specific electronic or optical properties. The rigid, planar structure of the benzoxazole ring system, combined with the electronic effects of the chlorine substituents, could lead to materials with interesting photophysical properties. These properties are essential for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and other photonic devices. optica.org

The development of novel materials incorporating the dichlorobenzoxazole moiety is an active area of research, with the potential to create new polymers and optical materials with tailored properties for a wide range of advanced applications. chemimpex.comoptica.org

Methodological Advancements in Benzoxazole Synthesis and Functionalization

The synthesis and functionalization of benzoxazoles, including dichlorinated derivatives, are areas of continuous research, with a focus on developing more efficient, sustainable, and versatile methods. ingentaconnect.comrsc.orgbenthamdirect.com

Synthesis of the Benzoxazole Core:

Traditional methods for synthesizing the benzoxazole ring often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and the use of strong acids. jst.vnmdpi.com Recent advancements have focused on milder and more efficient catalytic systems.

Several modern synthetic strategies include:

Metal-catalyzed reactions: Various metal catalysts, including copper and iron, have been employed to facilitate the synthesis of benzoxazoles under milder conditions. rsc.orgjst.vnresearchgate.net For example, an iron-catalyzed aerobic oxidative C-CN bond cleavage of arylacetonitriles has been developed as a route to 2-arylbenzoxazoles. jst.vn

Nanocatalysts: The use of nanocatalysts is an emerging trend, offering advantages such as high efficiency and reusability. rsc.orgrsc.org

Ionic liquids: Ionic liquids have been utilized as green and recoverable catalysts and reaction media for benzoxazole synthesis. rsc.orgrsc.org

Microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of benzoxazole derivatives. innovareacademics.inmdpi.comrsc.org

One-pot and multi-component reactions: These approaches offer improved atom economy and operational simplicity by combining multiple reaction steps into a single process. mdpi.commdpi.comacs.org

A notable development is the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols using triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine. This method proceeds through a cascade reaction involving activation of the amide, nucleophilic addition, intramolecular cyclization, and elimination, offering a versatile route to a wide range of functionalized benzoxazoles. mdpi.com

Functionalization of the Benzoxazole Ring:

The functionalization of the pre-formed benzoxazole ring is another key area of research. Direct C-H functionalization at the C2 position has gained considerable attention due to its high atom economy. mdpi.com However, these methods can sometimes require harsh conditions or specific catalysts. mdpi.com

For dihalogenated benzoxazoles like this compound, site-selective cross-coupling reactions are a powerful tool for introducing molecular diversity. The Suzuki-Miyaura reaction, for instance, has been successfully applied to 2,6-dichlorobenzoxazole, demonstrating excellent site-selectivity for functionalization at the 2-position due to electronic factors. researchgate.netgoogle.comresearchgate.net This allows for the controlled synthesis of arylated benzoxazoles.

The Vilsmeier-Haack reaction has also been employed for the functionalization of dichlorobenzoxazole derivatives, leading to the formation of pyrazole-carbaldehydes with potential biological activities. researchgate.net

These methodological advancements are continually expanding the toolbox for chemists working with benzoxazoles, enabling the synthesis of increasingly complex and functional molecules based on the this compound scaffold.

Emerging Research Areas in Dichlorobenzoxazole Chemistry

The field of dichlorobenzoxazole chemistry is expanding beyond its traditional applications, with researchers exploring new frontiers in medicinal chemistry, materials science, and catalysis.

Targeted Drug Design and Development:

The synthesis of novel dichlorobenzoxazole derivatives and their evaluation for a broader range of biological activities is another active research direction. This includes screening for antimicrobial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netinnovareacademics.in The unique substitution pattern of this compound is believed to enhance its biological reactivity and selectivity.

Development of Bioactive Fused Heterocyclic Systems:

There is growing interest in using dichlorobenzoxazole as a scaffold to construct more complex, fused heterocyclic systems. By starting with a functionalized dichlorobenzoxazole, such as 5,7-dichloro-2-hydrazino-1,3-benzoxazole, researchers have synthesized fused triazoles, pyrazoles, and triazines. researchgate.netresearchgate.netinnovareacademics.in These novel fused systems have shown promising cytotoxic and antimicrobial activities, opening up new avenues for the development of potent therapeutic agents. researchgate.netresearchgate.net

Exploration in Materials Science:

While the use of benzoxazoles in polymers is established, the specific incorporation of the 5,6-dichlorobenzoxazole moiety into novel materials is an area with significant potential for growth. chemimpex.comrsc.org Research into how the dichloro-substitution affects the optical, electronic, and thermal properties of materials is ongoing. This could lead to the development of new specialty polymers, coatings, and functional materials with enhanced performance characteristics. netascientific.comchemimpex.com The potential for these materials in applications such as organic electronics and advanced coatings is an exciting prospect.

Catalysis and Organic Synthesis:

The development of new catalytic methods for the synthesis and functionalization of dichlorobenzoxazoles remains a key research area. ingentaconnect.comrsc.org This includes the exploration of more sustainable and environmentally friendly catalysts and reaction conditions. jst.vnrsc.org Furthermore, the unique electronic properties of the dichlorobenzoxazole scaffold may lend itself to applications in catalysis, either as a ligand for metal catalysts or as an organocatalyst itself, although this area is still in its early stages of exploration.

Q & A

Q. What are the common synthetic routes for 5,6-Dichloro-1,3-benzoxazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of substituted precursors. Key methods include:

- Chlorination of benzoxazole derivatives : Direct chlorination using agents like Cl2 or SO2Cl2 under controlled temperatures (e.g., 0–5°C) to avoid over-chlorination .

- One-pot cyclization : For example, TiCl3OTf in ethanol at room temperature enables efficient formation of benzoxazole rings from o-aminophenol derivatives, with yields influenced by stoichiometry and solvent polarity .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to traditional heating .

Q. How is this compound characterized analytically, and what data validate its purity?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and ring structure (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.73 Å) and crystallographic parameters (monoclinic system, space group P21/n) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 188.01 [M+H]<sup>+</sup>) with <1 ppm error .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥99% purity standards .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Antimicrobial activity : Broth microdilution assays (MIC values) against Staphylococcus aureus and Escherichia coli .

- Enzyme inhibition : Fluorescence-based assays (e.g., kynurenine aminotransferase-2 inhibition, IC50 determination) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess IC50 and selectivity indices .

Advanced Research Questions

Q. How does electrophilic aromatic substitution govern regioselectivity in dichlorination of benzoxazole?

The electron-withdrawing oxazole ring directs chlorination to the 5- and 6-positions due to:

Q. What degradation pathways occur under environmental or metabolic conditions, and how are byproducts characterized?

- Hydrolysis : In aqueous solutions, hydrolysis at pH > 8 yields 5,6-dichloro-2-aminophenol, identified via LC-MS/MS .

- Photodegradation : UV exposure generates radicals detectable by EPR spectroscopy, leading to quinone derivatives (e.g., 2,6-dichloro-1,4-benzoquinone) .

- Metabolic stability : Liver microsome assays (e.g., rat CYP450) reveal phase I oxidation metabolites, analyzed using UPLC-QTOF .

Q. How do crystallographic studies elucidate molecular interactions in enzyme-inhibitor complexes?

X-ray structures (e.g., PDB ID: 5TF5) show that this compound derivatives bind to human kynurenine aminotransferase-2 via:

Q. What computational strategies optimize the design of this compound derivatives for target selectivity?

- Docking simulations (AutoDock Vina) : Predict binding affinities to targets like DNA gyrase or viral proteases .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioactivity .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories to assess conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.